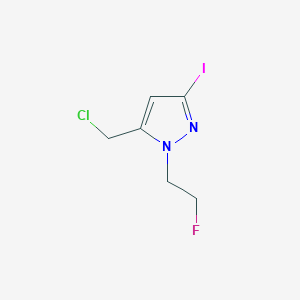
5-(Chloromethyl)-1-(2-fluoroethyl)-3-iodopyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-1-(2-fluoroethyl)-3-iodopyrazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using a specific method. The purpose of
Mechanism Of Action
The mechanism of action of 5-(Chloromethyl)-1-(2-fluoroethyl)-3-iodopyrazole is not fully understood. However, it is believed that the compound works by inhibiting the activity of specific enzymes that are involved in various cellular processes. This inhibition results in the disruption of cellular processes, leading to the death of cancer cells or the reduction of inflammation.
Biochemical and Physiological Effects:
Studies have shown that 5-(Chloromethyl)-1-(2-fluoroethyl)-3-iodopyrazole has several biochemical and physiological effects. This compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the production of specific cytokines, which are involved in the inflammatory response. These effects make 5-(Chloromethyl)-1-(2-fluoroethyl)-3-iodopyrazole a promising compound for the development of new drugs for the treatment of cancer and inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of 5-(Chloromethyl)-1-(2-fluoroethyl)-3-iodopyrazole is its high solubility in various solvents, which makes it easy to handle in lab experiments. Additionally, this compound has a long shelf life, which allows for long-term storage without degradation. However, one of the limitations of this compound is its high toxicity, which requires careful handling in lab experiments.
Future Directions
There are several future directions for the research and development of 5-(Chloromethyl)-1-(2-fluoroethyl)-3-iodopyrazole. One direction is the development of new drugs based on this compound for the treatment of cancer and inflammatory diseases. Another direction is the optimization of the synthesis method to improve the yield and reduce the side reactions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of research, such as materials science and catalysis.
Conclusion:
In conclusion, 5-(Chloromethyl)-1-(2-fluoroethyl)-3-iodopyrazole is a promising compound with potential applications in various fields of scientific research. The synthesis method has been optimized to produce high yields of the compound with minimal side reactions. This compound has been shown to have anti-cancer and anti-inflammatory properties, making it a promising candidate for the development of new drugs. However, careful handling is required due to its high toxicity. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Synthesis Methods
The synthesis of 5-(Chloromethyl)-1-(2-fluoroethyl)-3-iodopyrazole involves a multi-step process that begins with the reaction of 5-iodo-1H-pyrazole with paraformaldehyde and hydrochloric acid. The resulting compound is then reacted with 2-fluoroethylamine to produce the final product. This synthesis method has been optimized to produce high yields of 5-(Chloromethyl)-1-(2-fluoroethyl)-3-iodopyrazole with minimal side reactions.
Scientific Research Applications
5-(Chloromethyl)-1-(2-fluoroethyl)-3-iodopyrazole has potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry, where it can be used to develop new drugs for the treatment of various diseases. This compound has been shown to have anti-cancer properties and can be used as a potential chemotherapeutic agent. Additionally, it has been shown to have anti-inflammatory properties and can be used to develop new drugs for the treatment of inflammatory diseases.
properties
IUPAC Name |
5-(chloromethyl)-1-(2-fluoroethyl)-3-iodopyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClFIN2/c7-4-5-3-6(9)10-11(5)2-1-8/h3H,1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLFMYOMJNOMMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1I)CCF)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClFIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-1-(2-fluoroethyl)-3-iodopyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

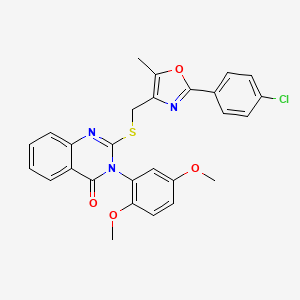
![3-cyclopentyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)propanamide](/img/structure/B2891454.png)
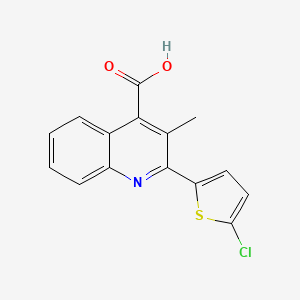

![N-(3-methylphenyl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2891459.png)
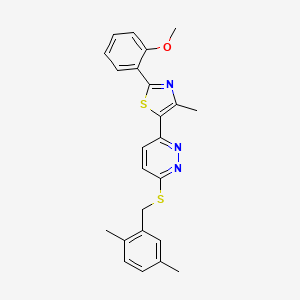
![1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-morpholino-1-ethanone](/img/structure/B2891462.png)

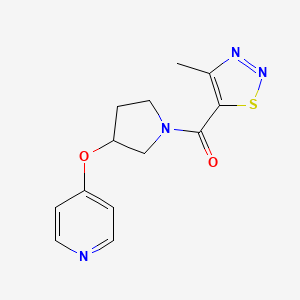
![2-[4-(3,6-Dichloropyridine-2-carbonyl)piperazin-1-yl]phenol](/img/structure/B2891467.png)
![ethyl 4-(2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2891471.png)

![(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone oxalate](/img/structure/B2891473.png)
